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molecular formula C9H10O4 B8745297 2-(Benzo[d][1,3]dioxol-5-yloxy)ethanol

2-(Benzo[d][1,3]dioxol-5-yloxy)ethanol

Cat. No. B8745297
M. Wt: 182.17 g/mol
InChI Key: FAZVALCJVBCDEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07534794B2

Procedure details

The title compund was prepared according to the procedure of Example 114, Step 1 starting from sesamol (2.0 g, 14.5 mmol ) and ethylene carbonate (1.0 g. 11 4 mmol). solid; yield 99%. MS m/z 182 (M)+.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]1[O:5][C:4]2[CH:6]=[C:7]([OH:10])[CH:8]=[CH:9][C:3]=2[O:2]1.C1(=O)O[CH2:14][CH2:13][O:12]1>>[O:2]1[C:3]2[CH:9]=[CH:8][C:7]([O:10][CH2:14][CH2:13][OH:12])=[CH:6][C:4]=2[O:5][CH2:1]1

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
C1OC2=C(O1)C=C(C=C2)O
Step Two
Name
Quantity
1 g
Type
reactant
Smiles
C1(OCCO1)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The title compund was prepared

Outcomes

Product
Name
Type
Smiles
O1COC2=C1C=CC(=C2)OCCO
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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